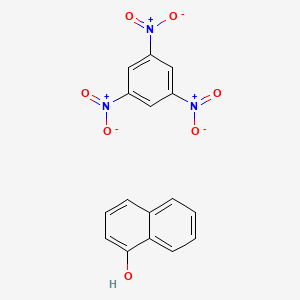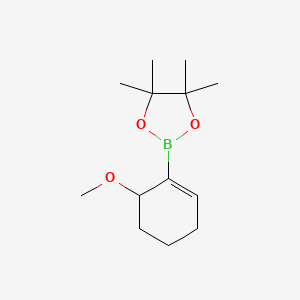
3-Ethylsulfanylhexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylsulfanylhexanal is an organic compound with the molecular formula C8H16OS It is an aldehyde with a sulfur-containing ethyl group attached to the third carbon of the hexanal chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Ethylsulfanylhexanal can be synthesized through several methods:
Thioetherification of Hexanal: One common method involves the reaction of hexanal with ethanethiol in the presence of a catalyst such as hydrochloric acid. The reaction proceeds via nucleophilic addition of the thiol to the aldehyde, followed by dehydration to form the thioether.
Oxidation of 3-Ethylsulfanylhexanol: Another method involves the oxidation of 3-ethylsulfanylhexanol using oxidizing agents such as pyridinium chlorochromate or Dess-Martin periodinane. This method is advantageous for its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound typically involves the thioetherification method due to its simplicity and cost-effectiveness. The process is carried out in large reactors with continuous monitoring of reaction parameters to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethylsulfanylhexanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-ethylsulfanylhexanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 3-ethylsulfanylhexanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfur atom in the ethylsulfanyl group can undergo nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-Ethylsulfanylhexanoic acid.
Reduction: 3-Ethylsulfanylhexanol.
Substitution: Various alkylated thioethers.
Aplicaciones Científicas De Investigación
3-Ethylsulfanylhexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying enzyme-catalyzed oxidation and reduction reactions.
Medicine: It is investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of 3-ethylsulfanylhexanal involves its interaction with various molecular targets:
Oxidation: The aldehyde group is oxidized to a carboxylic acid, which can further participate in biochemical pathways.
Reduction: The aldehyde group is reduced to an alcohol, which can be involved in metabolic processes.
Substitution: The sulfur atom can undergo nucleophilic substitution, forming new compounds with different biological activities.
Comparación Con Compuestos Similares
Similar Compounds
3-Mercaptohexanal: Similar structure but with a thiol group instead of an ethylsulfanyl group.
3-Ethylthiohexanal: Similar structure but with a thioether group instead of an ethylsulfanyl group.
Propiedades
Número CAS |
51755-69-2 |
|---|---|
Fórmula molecular |
C8H16OS |
Peso molecular |
160.28 g/mol |
Nombre IUPAC |
3-ethylsulfanylhexanal |
InChI |
InChI=1S/C8H16OS/c1-3-5-8(6-7-9)10-4-2/h7-8H,3-6H2,1-2H3 |
Clave InChI |
TXJDCLGEIKSOPV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC=O)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


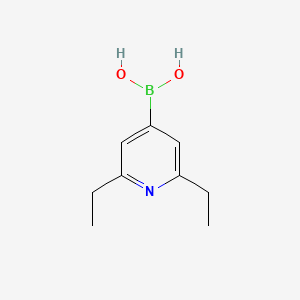
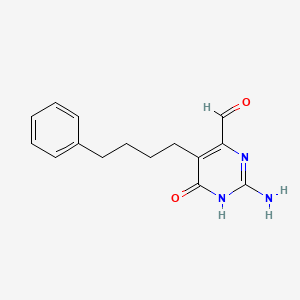
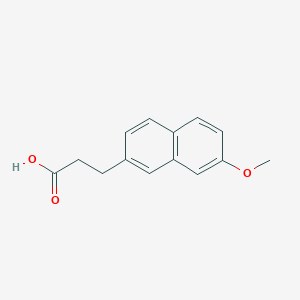
![2-(3-Chlorophenoxy)-n-{4-[(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]phenyl}acetamide](/img/structure/B13998272.png)
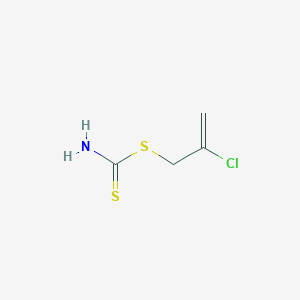
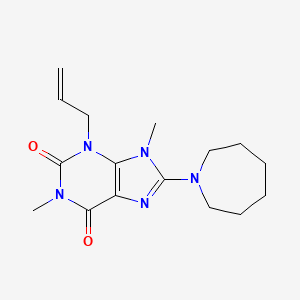
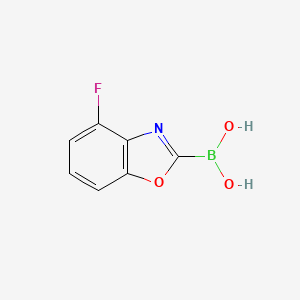
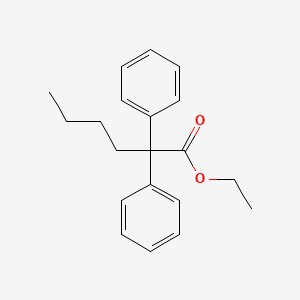
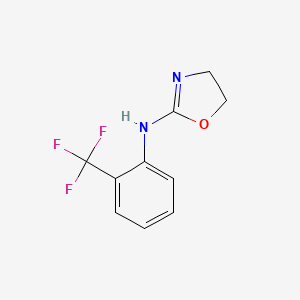
![Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy-](/img/structure/B13998306.png)

